

Evaluating the performance of different ligands in nickel-catalyzed hydrocyanation

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A Comparative Guide to Ligand Performance in Nickel-Catalyzed Hydrocyanation

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for achieving optimal performance in nickel-catalyzed hydrocyanation reactions. This guide provides a comparative analysis of various phosphorus-based ligands, supported by experimental data, to facilitate informed decisions in catalyst system design.

The efficiency of nickel-catalyzed hydrocyanation, a powerful C-C bond-forming reaction with significant industrial applications, is profoundly influenced by the choice of ligand coordinated to the nickel center. Ligand properties such as steric bulk, electronic character, and bite angle play a crucial role in determining the catalyst's activity, selectivity (both regio- and enantioselectivity), and stability. This guide evaluates the performance of several classes of ligands—diphosphites, diphosphines, phosphinites, and phosphine-phosphites—across different substrate types, including alkenes, alkynes, and diynes.

Performance Comparison of Ligands

The following tables summarize the performance of different ligands in the nickel-catalyzed hydrocyanation of various substrates.

Table 1: Hydrocyanation of Styrene



Ligand	Cataly st Syste m	Temp. (°C)	Time (h)	Yield (%)	TON	TOF (h ⁻¹)	Selecti vity (Branc hed:Li near)	Refere nce
BiPheP hos	Ni(cod)2	22	3	>99	-	up to 309,000 (TOF ₂₀)	>99:1	[1]
DPEph os	Ni(cod)2	-	-	35-41	-	-	-	[2]
Sixantp hos	Ni(cod)2	-	-	High	-	-	High	[3]
Thixant phos	Ni(cod)2	-	-	High	-	-	High	[3][4]
Xantph os	Ni(cod)2	-	-	75	-	-	-	[3]

Table 2: Hydrocyanation of 3-Pentenenitrile

Ligand	Catalyst System	Lewis Acid	Activity	Reference
Monophosphinite Lf	Ni(0)	ⁱ Bu₂AlOAl ⁱ Bu₂	Comparable to P(OTol) ₃	[5][6]
Diphosphinite Lh	Ni(0)	ZnCl₂	Comparable to P(OTol)₃	[5][6]

Table 3: Regiodivergent Hydrocyanation of Alkynes and Diynes



Substrate	Ligand Type	Catalyst System	Product	Selectivity	Reference
Terminal Alkynes	Bisphosphine	Ni(acac)2	Branched Vinyl Nitrile	High	[7]
Terminal Alkynes	Monophosphi ne	Ni(acac)2	Linear Vinyl Nitrile	High	[7]
1-Aryl-4-silyl- 1,3-diynes	Bisphosphine (L5)	Ni(cod)2	Enynyl Nitrile (3a)	Excellent	[8]
1-Aryl-4-silyl- 1,3-diynes	Phosphine- phosphite	Ni(cod)2	Enynyl Nitrile (4a)	Good	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Nickel-Catalyzed Hydrocyanation of Styrene with BiPhePhos

In a glovebox, BiPhePhos (0.015 mmol) is dissolved in toluene (0.5 mL), and Ni(cod)₂ (0.0125 mmol, 0.5 mol%) is added. Styrene (2.5 mmol, 1 eq) and an internal standard (e.g., di-n-butyl ether) are added. The reaction vessel is sealed and brought out of the glovebox. In a separate flask, hydrogen cyanide (HCN) (3.125 mmol, 1.25 eq) is dissolved in cold toluene (0.75 mL). This HCN solution is then added to the reaction mixture. The reaction is stirred at the desired temperature for the specified time, and the conversion and yield are determined by GC analysis.[1][9]

General Procedure for Nickel-Catalyzed Hydrocyanation of 3-Pentenenitrile

The cage phosphinite ligand and a nickel(0) source are combined with 3-pentenenitrile in the presence of a Lewis acid co-catalyst (e.g., ZnCl₂, ⁱBu₂AlOAlⁱBu₂). The reaction is carried out under specific temperature and pressure conditions, and the activity is compared to the commercial catalyst based on P(OTol)₃.[5][6]



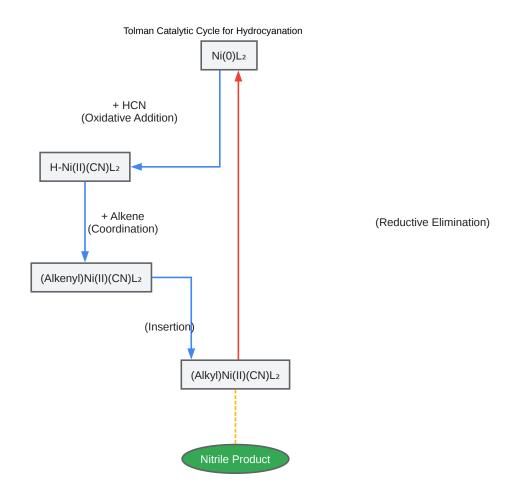
General Procedure for Ligand-Controlled Regiodivergent Hydrocyanation of 1-Aryl-4-silyl-1,3diynes

To a solution of 1-aryl-4-silyl-1,3-diyne (0.1 mmol) in toluene (0.5 mL) is added Ni(cod)₂ (7.5 mol %) and the appropriate ligand (7.5 mol % for bisphosphine, 25 mol % for phosphine-phosphite). Acetone cyanohydrin (0.3 mmol) is then added, and the mixture is heated at 100 °C for 14-18 hours. The conversion and regioselectivity are determined by GC analysis.[8]

Mechanistic Overview and Visualizations

The catalytic cycle for nickel-catalyzed hydrocyanation, largely based on the seminal work of Tolman, provides a framework for understanding ligand effects. The key steps include oxidative addition of HCN, alkene coordination and insertion, and reductive elimination to form the nitrile product and regenerate the active Ni(0) catalyst. The electronic and steric properties of the ancillary ligands significantly influence the rates of these elementary steps, thereby dictating the overall catalytic performance.





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Caption: A simplified representation of the Tolman catalytic cycle for the nickel-catalyzed hydrocyanation of an alkene.

The choice of ligand can also dictate the regiochemical outcome of the reaction, as seen in the hydrocyanation of alkynes and diynes. Different ligand classes can favor either Markovnikov or anti-Markovnikov addition, leading to branched or linear products, respectively. This control is crucial for the synthesis of specific isomers.



Bisphosphine Ligand

Markovnikov Addition

Branched Vinyl Nitrile

Mi Catalyst

Monophosphine Ligand

Markovnikov Addition

Linear Vinyl Nitrile

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Caption: Ligand-controlled regiodivergent hydrocyanation of terminal alkynes.

In conclusion, the performance of ligands in nickel-catalyzed hydrocyanation is highly dependent on their structural and electronic properties. Diphosphites like BiPhePhos have shown exceptional activity for the hydrocyanation of styrene. Cage phosphinites demonstrate



comparable activity to industrial standards for 3-pentenenitrile hydrocyanation. Furthermore, the strategic selection of bisphosphine versus phosphine-phosphite ligands allows for remarkable regiochemical control in the hydrocyanation of unsaturated C-C bonds. This guide serves as a valuable resource for the rational design of catalyst systems tailored for specific hydrocyanation applications.

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